WAY-255348
Overview
Description
WAY-255348 is a potent nonsteroidal progesterone receptor antagonist. It inhibits the activity of progesterone by binding to and subsequently preventing progesterone-induced nuclear accumulation, phosphorylation, and promoter interactions of the progesterone receptor . This compound has a unique mechanism of action that distinguishes it from other progesterone receptor modulators .
Preparation Methods
The synthesis of WAY-255348 involves the creation of a pyrrole-oxindole structure. The key synthetic route includes the formation of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired molecular configuration. Industrial production methods for this compound are not widely documented, but the compound is available for scientific research purposes .
Chemical Reactions Analysis
WAY-255348 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, altering the oxidation state of the compound.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the reaction process.
Scientific Research Applications
WAY-255348 has several scientific research applications, including:
Biology: Investigated for its effects on cellular processes involving progesterone receptors.
Industry: Utilized in the development of new pharmaceuticals targeting progesterone receptors.
Mechanism of Action
WAY-255348 exerts its effects by binding to the progesterone receptor and preventing progesterone-induced nuclear accumulation, phosphorylation, and promoter interactions . This unique mechanism of action distinguishes it from other progesterone receptor modulators, as it achieves antagonist activity through a novel molecular pathway .
Comparison with Similar Compounds
WAY-255348 is compared with other similar compounds, such as mifepristone, which is also a progesterone receptor antagonist. While this compound is 50-fold less potent than mifepristone at the progesterone receptor in vitro, it displays comparable potency in vivo . Other similar compounds include tetrahydropyridazine progesterone receptor ligands, which have different mechanisms of action and molecular configurations .
Properties
Molecular Formula |
C16H14FN3O |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |
InChI Key |
KIOOLNRTWPFVHX-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
soluble in DMSO, not soluble in water. |
storage |
0 - 4 C for short term (days to weeks), or -20 C for long term (months). |
Synonyms |
5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile WAY 255348 WAY-255348 WAY255348 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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